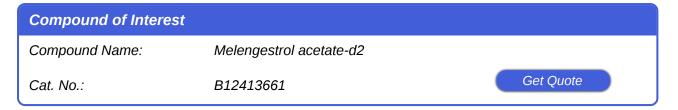


Melengestrol Acetate-d2: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Melengestrol acetate-d2**, a deuterated analog of the synthetic progestin Melengestrol acetate (MGA). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. It covers its core properties, analytical methodologies, and biological context.

Physicochemical Properties

Melengestrol acetate-d2 is a synthetic steroid and a derivative of progesterone.[1] The deuteration in **Melengestrol acetate-d2** makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry.[2] While specific experimental data for the d2 variant is not widely published, its physical and chemical properties are expected to be very similar to the non-deuterated form, Melengestrol acetate.

Table 1: Physical and Chemical Properties of Melengestrol Acetate and its Deuterated Analog



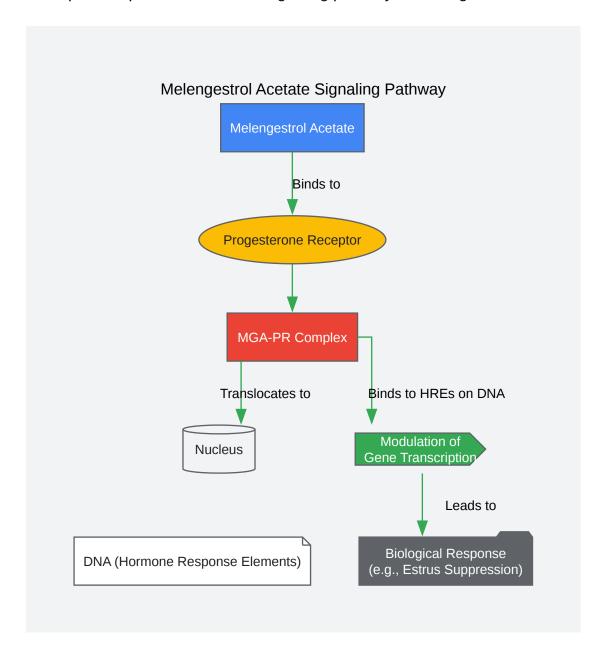
Property	Melengestrol Acetate	Melengestrol Acetate-d3	Data Source
Chemical Name	17-(acetyloxy)-6- methyl-16-methylene- pregna-4,6-diene- 3,20-dione	[(8R,9S,10R,13S,14S, 17R)-17-acetyl- 6,10,13-trimethyl-16- methylidene-3-oxo- 1,2,8,9,11,12,14,15- octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2- trideuterioacetate	[3][4]
Synonyms	MGA, Heifermax, MGA 500	-	[1][5]
CAS Number	2919-66-6	162462-72-8	[4][6]
Molecular Formula	C25H32O4	C25D3H29O4	[4][5]
Molecular Weight	396.52 g/mol	399.54 g/mol	[4][6]
Appearance	Off-White to light yellow crystalline powder	Not specified, expected to be similar	[6][7]
Melting Point	202-204 °C	Not specified, expected to be similar	[6][7]
Boiling Point	~440.2 °C (estimate)	Not specified, expected to be similar	[7][8]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly), DMSO (25 mg/mL), Water (Insoluble)	Not specified, expected to be similar	[7][9][10]
Storage	Store at 10°C - 25°C, protect from light	+4°C	[4][8]



Mechanism of Action and Signaling Pathway

Melengestrol acetate acts as a progestogen, meaning it is an agonist of the progesterone receptor.[1] Its mechanism of action involves binding to progesterone receptors, which in turn modulates gene expression and affects the hypothalamic-pituitary-gonadal axis.[11] This interaction leads to the suppression of gonadotropin secretion, which alters the estrous cycle and ovulation.[12] The biological activity of **Melengestrol acetate-d2** is expected to be identical to that of its non-deuterated counterpart, as the deuterium labeling does not typically alter the pharmacological activity of the molecule.

Below is a simplified representation of the signaling pathway of Melengestrol acetate.





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Caption: Simplified signaling pathway of Melengestrol Acetate.

Experimental Protocols

The following are generalized experimental protocols for the analysis of Melengestrol acetate, which can be adapted for **Melengestrol acetate-d2**. The primary modification for the deuterated compound will be the adjustment of the mass-to-charge ratio (m/z) in mass spectrometry-based methods.

Sample Preparation for LC-MS/MS Analysis from Animal Tissues

This protocol is based on established methods for the extraction and clean-up of Melengestrol acetate from livestock products for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

- Extraction:
 - Homogenize 10.0 g of the tissue sample (e.g., muscle, fat, liver).
 - Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.
 - Homogenize the mixture for 1-2 minutes.
 - Add 20 g of anhydrous sodium sulfate and homogenize again.
 - Centrifuge at 3,000 rpm for 5 minutes.
 - Collect the acetonitrile layer.[14]
- Clean-up:
 - Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).



- Load the extracted sample solution onto the cartridge.
- Elute the analyte with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).
- Collect the eluate, concentrate it at a temperature below 40°C, and remove the solvent.
 [14]
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

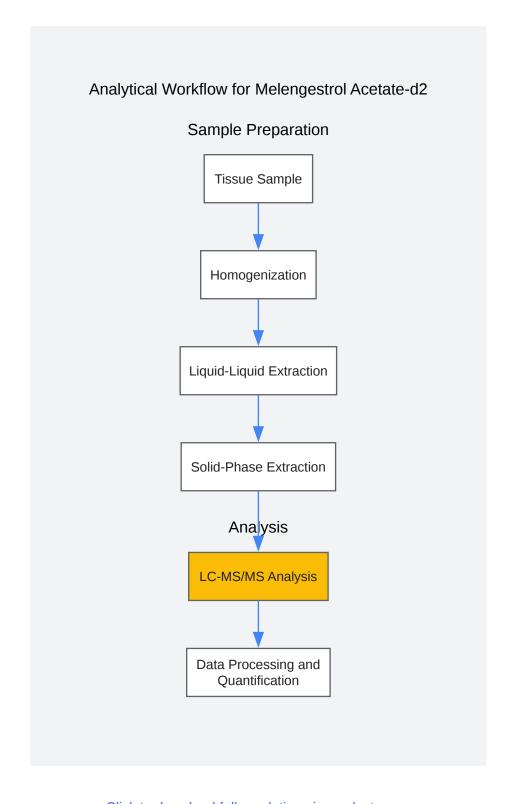
LC-MS/MS Analysis

This protocol outlines the general conditions for the detection and quantification of Melengestrol acetate and its deuterated analog.

- Instrumentation: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[14]
- Column: Octadecylsilanized silica gel column.[13]
- Mobile Phase: A gradient of 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.[13][15]
- Ionization Mode: Positive ion electrospray ionization (ESI+).[13]
- Detection: Tandem mass spectrometry (MS/MS) monitoring for specific precursor and product ion transitions. For Melengestrol acetate-d3, the monitored m/z would be adjusted to account for the mass difference. A validated HPLC-MS method for MGA monitors the m/z 396.9-397.6 ion, and uses trideuterated MGA (d3-MGA) as an internal standard.[16]

The following diagram illustrates a typical workflow for the analysis of **Melengestrol acetate-d2** in biological samples.





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Caption: General experimental workflow for the analysis of Melengestrol Acetate-d2.

Conclusion



Melengestrol acetate-d2 serves as an essential analytical tool for researchers in various fields. Understanding its fundamental physical and chemical properties, which closely mirror those of the parent compound, is crucial for its effective application. The provided experimental protocols offer a starting point for developing robust analytical methods for the quantification of this compound in complex matrices. As with any scientific endeavor, it is recommended that these methods be validated for the specific application and instrumentation used.

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